Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate
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Overview
Description
Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate is a chemical compound with the molecular formula C11H12BrIO2 and a molecular weight of 383.02 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, iodine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate typically involves the esterification of 3-bromo-4-iodo-5-methylbenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .
Scientific Research Applications
Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3-bromo-4-chloro-5-methylbenzoate: Similar in structure but with a chlorine atom instead of iodine.
Propan-2-yl 3-bromo-4-fluoro-5-methylbenzoate: Contains a fluorine atom instead of iodine.
Uniqueness
Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
propan-2-yl 3-bromo-4-iodo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIO2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCXLRWJAUPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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